molecular formula C18H21N5O4S B6429882 N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097926-61-7

N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine

Cat. No.: B6429882
CAS No.: 2097926-61-7
M. Wt: 403.5 g/mol
InChI Key: KCMAVBZGZYXPFX-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a morpholine ring (a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom), a benzoyl group (a benzene ring attached to a carbonyl group), an azetidine ring (a four-membered ring with three carbon atoms and one nitrogen atom), and a pyridazine ring (a six-membered ring with four carbon atoms and two adjacent nitrogen atoms) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, compounds containing a morpholine ring and a sulfonyl group have been synthesized through reactions with arylsulfonyl azides . The synthesis of these compounds often involves multiple steps, including sulfonylation, formation of heterocyclic rings, and reactions with active methylene compounds .


Molecular Structure Analysis

The molecular structure of this compound likely involves multiple ring structures, including a morpholine ring, an azetidine ring, and a pyridazine ring, connected by various functional groups including a benzoyl group and a sulfonyl group .

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c24-18(22-12-15(13-22)20-17-2-1-7-19-21-17)14-3-5-16(6-4-14)28(25,26)23-8-10-27-11-9-23/h1-7,15H,8-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMAVBZGZYXPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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